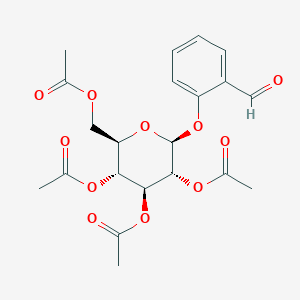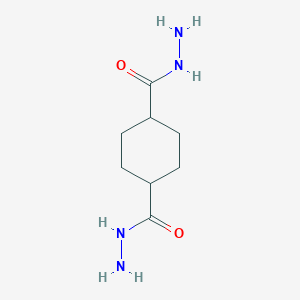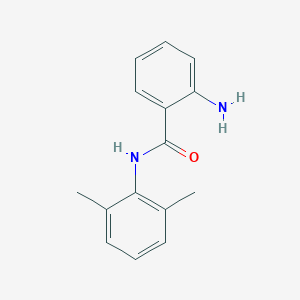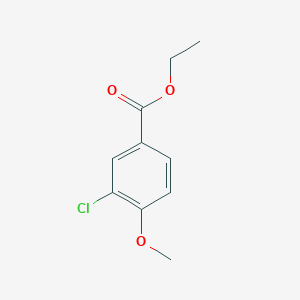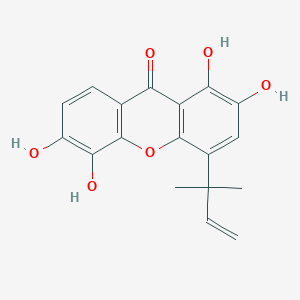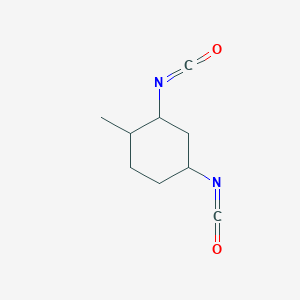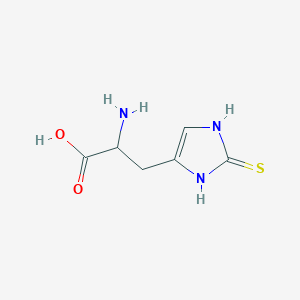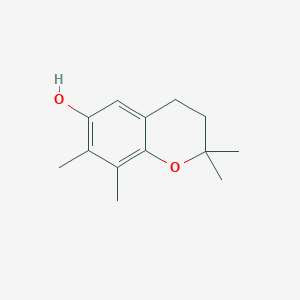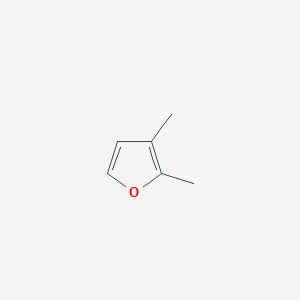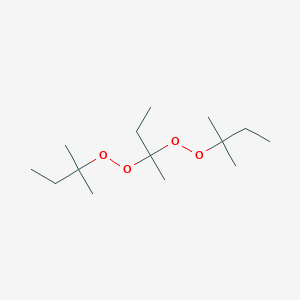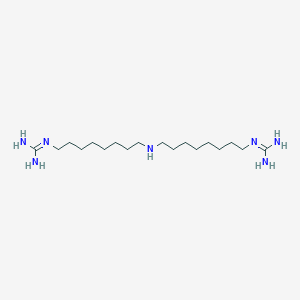
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (DETAQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DETAQ is a derivative of tetrahydroisoquinoline (THIQ), which is a class of compounds that have been found to exhibit various pharmacological activities.
Mechanism Of Action
The exact mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not fully understood. However, it has been proposed that 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may act as an antioxidant and a modulator of neurotransmitter systems. 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting the survival of neurons.
Advantages And Limitations For Lab Experiments
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, the exact pharmacokinetics of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have not been fully characterized, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other neurological diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use as a radioprotective agent in other types of cancer therapy. Further studies are also needed to fully understand the mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its pharmacokinetics in vivo.
Conclusion:
In conclusion, 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. Its neuroprotective and neurorestorative effects make it a promising candidate for further preclinical studies. However, further research is needed to fully understand its mechanism of action and pharmacokinetics in vivo.
Synthesis Methods
The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the reaction of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid in the presence of a base. The reaction yields 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a white solid with a melting point of 205-207°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Scientific Research Applications
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to exhibit neuroprotective and neurorestorative effects in animal models of these diseases. 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has also been studied for its potential use as a radioprotective agent in cancer therapy.
properties
IUPAC Name |
6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2/h7-8,13,15H,3-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKLNIVIEFSKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588717 | |
| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1214084-57-7 | |
| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



